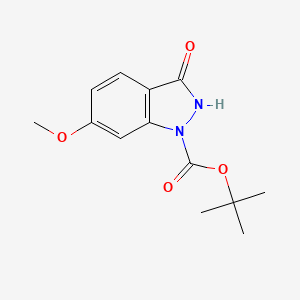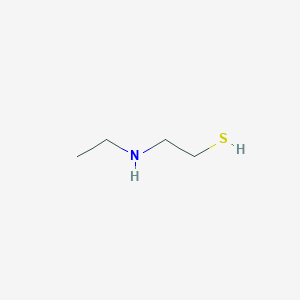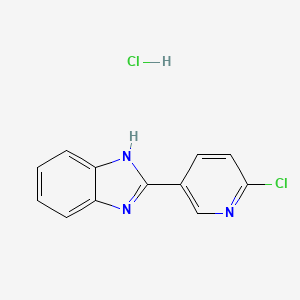
Methyl 3-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chlorine atom, and a carboxylate ester group attached to a pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected amino group.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Ester Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free amino derivative of the pyridine compound.
Ester Hydrolysis: The major product is the carboxylic acid derivative of the pyridine compound.
科学研究应用
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the Boc-protected amino group and the chlorine atom allows for selective interactions with biological targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate: This compound has a similar Boc-protected amino group and ester functionality but differs in the core structure, which is an azetidine ring instead of a pyridine ring.
Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: This compound also features a Boc-protected amino group and ester functionality, with an oxetane ring as the core structure.
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which allows for specific substitution reactions and interactions with biological targets. The combination of the Boc-protected amino group and the ester functionality further enhances its versatility in synthetic and medicinal applications.
属性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-7(10(16)18-4)5-6-14-9(8)13/h5-6H,1-4H3,(H,15,17) |
InChI 键 |
OSNFZDQWKHTLMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)


![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)



![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)





